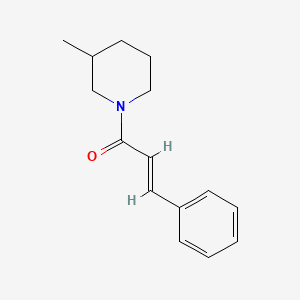

(2E)-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

Description

(2E)-1-(3-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a 1,3-diarylprop-2-en-1-one scaffold, where one aryl group is replaced by a 3-methylpiperidinyl moiety. Chalcones are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

(E)-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTENAXUBMPWURD-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417576 | |

| Record name | ST50646950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19199-27-0 | |

| Record name | NSC204305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50646950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methyl-1,5-diaminopentane.

Aldol Condensation: The key step in the synthesis is the aldol condensation between 3-methylpiperidine and benzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to form the enone structure.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2E)-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Substituted Chalcones

(2E)-3-(4-Fluorophenyl)-1-(2-Methylpiperidin-1-yl)prop-2-en-1-one

This analog features a 2-methylpiperidinyl group and a 4-fluorophenyl substituent. The fluorine atom introduces electron-withdrawing effects, which may enhance metabolic stability compared to the parent phenyl group.

(2E)-1-(4-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one Hydrochloride

The 4-aminopiperidinyl group in this compound increases polarity and hydrogen-bonding capacity, likely improving water solubility (especially as a hydrochloride salt). This modification contrasts with the 3-methylpiperidinyl group, which prioritizes lipophilicity. The amino group could facilitate interactions with acidic residues in biological targets, such as enzymes or receptors .

Aryl-Substituted Chalcones

(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one

Replacing the piperidinyl group with a 4-chlorophenyl moiety creates a classic chalcone structure. This contrasts with the target compound’s piperidinyl group, which may engage in hydrogen bonding or ionic interactions .

(2E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one

This derivative exhibits significant cytotoxicity against breast cancer cells (T47D, IC50 = 5.28 μg/mL) . The 4-aminophenyl group’s electron-donating effects may stabilize the chalcone’s conjugated system, enhancing bioactivity. The absence of a piperidine ring in this compound suggests that the target compound’s piperidinyl group could modulate activity through different mechanisms, such as membrane permeability or target-specific binding.

Heterocyclic Chalcones

(2E)-3-(Furan-3-yl)-1-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Substituent Effects on Bioactivity

Structural and Functional Data Table

Biological Activity

(2E)-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one is an organic compound classified as an enone, featuring a piperidine ring and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

- Molecular Formula : C15H19NO

- Molecular Weight : 229.32 g/mol

- CAS Number : 19199-27-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can act as an enzyme inhibitor or activator, influencing various cellular processes through modulation of signal transduction pathways. Its structural components allow it to engage with cellular receptors, potentially impacting physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a comparative analysis with curcumin derivatives showed that this compound exhibited significant cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. At a concentration of 10 µM, it induced apoptosis rates of 14% and 26%, respectively, which were notably higher than those induced by curcumin at the same concentration .

Anticonvulsant Properties

Research has also indicated that derivatives of similar structural frameworks possess anticonvulsant activity. Specifically, compounds related to this compound have shown efficacy in various seizure models in animal studies, suggesting a potential for developing new treatments for epilepsy .

Structure-Activity Relationship (SAR)

The unique substitution pattern of the piperidine ring and the phenyl group contributes to the distinct chemical properties and biological activities of this compound. Comparative studies with structurally similar compounds indicate that variations in substituents can significantly alter biological efficacy.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Anticonvulsant |

| (2E)-1-(3-methylpiperidin-1-yl)-3-(4-methylphenyl)prop-2-en-1-one | Similar with additional methyl | Varies in anticancer activity |

| (2E)-1-(3-methylpiperidin-1-y)-3-(4-chlorophenyl)prop-2-en-1-one | Similar with chlorine substitution | Potentially different biological profile |

Case Studies

Several case studies have demonstrated the compound's effectiveness in laboratory settings:

- Cell Viability Assays : In vitro studies showed that treatment with (2E)-1-(3-methylpiperidin-1-y)-3-phenypropane resulted in a dose-dependent decrease in cell viability among cancer cell lines.

- Mechanistic Studies : Western blot analyses revealed that the compound significantly suppressed key proteins involved in cell proliferation and survival pathways, such as STAT3, indicating its potential as a therapeutic agent against cancers characterized by aberrant STAT signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.